molecular formula C11H10F3N3 B8475338 3-(3-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

3-(3-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B8475338
M. Wt: 241.21 g/mol
InChI Key: CQCXXBSMLPMFOU-UHFFFAOYSA-N
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Patent
US09382238B2

Procedure details

To a solution of 3-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole (300 mg, 1.106 mmol) in MeOH (10 mL) was added Pd/C (11.77 mg, 0.111 mmol) in one portion. Then the mixture was stirred under H2 for 12 h. LCMS analysis showed the starting material disappeared. The suspension was filtered through a pad of Celite® and the filter cake was washed with MeOH (2 mL). The combined filtrates were concentrated to dryness to give crude product which was purified by preparative TLC (PE/EA=5/1, Rf=0.35) to afford pure product 3-(3-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline (300 mg, 1.045 mmol, 94% yield). 1H NMR (400 MHz, CD3OD): δ 8.05 (d, J=2.4 Hz, 1H), 7.18-7.12 (m, 2H), 6.82 (s, 1H), 6.30 (d, J=2.2 Hz, 1H), 2.32 (s, 3H). ES-LCMS: m/z 242.1 (M+H).
Name
3-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
11.77 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([C:7]2[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([N+:17]([O-])=O)[CH:8]=2)[N:3]=1>CO.[Pd]>[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([C:7]2[CH:8]=[C:9]([CH:10]=[C:11]([C:13]([F:15])([F:14])[F:16])[CH:12]=2)[NH2:17])[N:3]=1

Inputs

Step One
Name
3-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole
Quantity
300 mg
Type
reactant
Smiles
CC1=NN(C=C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
11.77 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture was stirred under H2 for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of Celite®
WASH
Type
WASH
Details
the filter cake was washed with MeOH (2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was purified by preparative TLC (PE/EA=5/1, Rf=0.35)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=NN(C=C1)C=1C=C(N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.045 mmol
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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